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Compound of Interest

Compound Name: Buprofezin (Standard)

Cat. No.: B10780566

Executive Summary

Buprofezin is a thiadiazine insecticide that acts as an insect growth regulator by inhibiting chitin
synthesis.[1][2] While highly effective against certain insect pests, understanding its
toxicological profile in non-target mammalian systems is crucial for risk assessment. This
document provides a comprehensive overview of the toxicokinetics, acute and chronic toxicity,
genotoxicity, carcinogenicity, and reproductive/developmental effects of buprofezin in
mammals.

In mammalian systems, buprofezin exhibits low to moderate acute toxicity via oral, dermal, and
inhalation routes.[1][3] Following oral administration, it is rapidly absorbed and excreted, with
no significant potential for accumulation.[2][4] The primary target organs identified in repeat-
dose studies are the liver and the thyroid, where effects such as hypertrophy and increased
organ weights are observed at high doses.[5] There is equivocal evidence regarding its
genotoxic potential, with negative results in most in vitro assays but conflicting results in in vivo
micronucleus studies.[1] However, buprofezin is not considered carcinogenic in rats or mice
and is unlikely to pose a carcinogenic risk to humans.[1][4] It has shown no adverse effects on
fertility or reproductive performance, and it is not considered a teratogen.[1][6] Based on a 2-
year study in rats, a chronic reference dose (Acceptable Daily Intake or ADI) has been
established at 0.009 mg/kg body weight/day.[1][7]
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Introduction

Buprofezin, with the IJUPAC name (EZ)-2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-
thiadiazinan-4-one, is an insecticide that interferes with the molting process of insects.[1] Its
primary mechanism of action is the inhibition of chitin biosynthesis, a critical component of the
insect exoskeleton. Due to its widespread use in agriculture, a thorough evaluation of its
potential effects on mammalian health is essential for researchers, scientists, and regulatory
bodies. This guide synthesizes key toxicological data from a range of mammalian studies.

Mechanism of Action in Mammalian Systems

Unlike insects, mammals do not synthesize chitin, so the primary insecticidal mechanism of
action is not relevant. In mammals, toxic effects observed at high exposure levels are primarily
associated with the liver and thyroid.[3][5] Studies suggest that buprofezin can accumulate in
the liver and induce oxidative stress.[8][9] The observed hypertrophy in liver and thyroid cells is
a common adaptive response to xenobiotic exposure.[1]
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Caption: Proposed pathway for Buprofezin toxicity in mammalian target organs.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

The toxicokinetic profile of buprofezin has been primarily studied in rats.

4.1 Absorption Following oral administration, buprofezin is rapidly absorbed, with peak plasma
concentrations (Cmax) reached approximately 9 hours post-dosing.[1][2] Studies in bile-duct
cannulated rats indicate that oral absorption is around 40-45% of the administered dose.[1][10]
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4.2 Distribution Buprofezin is widely distributed throughout the body's organs and tissues within
2 hours of dosing.[3] The highest concentrations are typically found in erythrocytes, the thyroid,
and the liver.[1][2] There is no evidence of significant accumulation in tissues.[2][4]

4.3 Metabolism Buprofezin is extensively metabolized, primarily in the liver.[1] The main
metabolic pathways include:

Hydroxylation of the phenyl ring.[1][2][4]

Oxidation of the sulfur atom.[4][6]

Opening of the thiadiazinane ring.[2]

Conjugation with sulfate and glucuronic acid.[1][2]
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Caption: Simplified metabolic pathway of Buprofezin in mammalian systems.

4.4 Excretion Excretion of buprofezin and its metabolites is rapid, with over 80% of an
administered dose eliminated within 48 hours.[1] The primary route of excretion is via the feces
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(70-74%), largely due to significant biliary excretion (30-38%).[1][2][6] A smaller portion is
excreted in the urine (22-25%).[1][2]
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Caption: Overview of Buprofezin's absorption, distribution, metabolism, and excretion (ADME).

Toxicological Endpoints
Acute Toxicity

Buprofezin demonstrates low to moderate acute toxicity in mammalian models. It is not a skin
irritant and is only slightly irritating to the eyes. It did not cause skin sensitization in guinea pig
studies.[3]

Table 1: Acute Toxicity of Buprofezin
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. LD50 / LC50 L

Species Route Sex Citation(s)
Value
1635-3847

Rat Oral MIF [1]
mgl/kg bw

Rat Oral M 2198 mg/kg bw

Rat Oral F 2355 mg/kg bw
>10,000 mg/kg

Mouse Oral M/F [1]
bw

Rabbit Oral M/F >5,000 mg/kg bw  [1]
>10,000 mg/kg

Hamster Oral M/F [1]
bw

Rat Dermal M/F >5,000 mg/kg bw

| Rat | Inhalation | M/F | >4.57 mg/L (4-hr) |[1] |

Sub-chronic and Chronic Toxicity

The primary target organs in repeated-dose studies are the liver and thyroid.[3][5] Effects
observed at higher doses include increased liver and thyroid weights, hepatocellular
hypertrophy, and thyroid follicular cell hypertrophy.[1][6]

Table 2: No-Observed-Adverse-Effect-Levels (NOAELS) from Repeated Dose Studies
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Species Study Duration Critical Effect NOAEL Citation(s)
Increased
liver/ithyroid 3.4 - 4.1 mglkg

Rat 90-day weight and bwi/day (40 [6]
histological ppm)
changes
Thyroid F-cell 0.9 mg/k

Rat 2-year Y 99 [1]
hypertrophy bw/day (20 ppm)

Increased liver 1.8-1.9 mg/kg
Mouse 2-year ]
weight bw/day (20 ppm)

Increased liver
weight, elevated

Dog 13-week ] 10 mg/kg bw/day  [1][6]
plasma alkaline

phosphatase

| Dog | 2-year | Increased liver weight, hepatocellular hypertrophy, bile duct hyperplasia | 2
mg/kg bw/day |[6][10] |

Genotoxicity

The genotoxicity profile of buprofezin is considered equivocal.[1] It has consistently tested
negative in a range of in vitro assays, including bacterial mutation (Ames) tests.[1][3] However,
results from in vivo mouse micronucleus assays are conflicting.[1] One study noted an increase
in micronuclei, suggesting a potential aneugenic (chromosome loss) rather than a clastogenic
(chromosome breakage) mechanism, though this was not confirmed in other in vivo tests.[1]

Table 3: Summary of Genotoxicity Findings

Assay Type System Result Citation(s)

. In vitro (Bacteria, .
Gene Mutation Negative [1]
e.g., Ames test)

Chromosome In vitro (Mammalian ]
) Negative [1]
Aberration cells)
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| Micronucleus Test | In vivo (Mouse bone marrow) | Conflicting / Equivocal |[1][3] |

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. Buprofezin was not
found to be carcinogenic in rats.[1] In mice, a slight, non-dose-responsive increase in liver
adenomas was seen in females at high doses but was within the historical control range.[1] The
U.S. EPA's Cancer Assessment Review Committee classified buprofezin as having "Suggestive
Evidence of Carcinogenicity, but not sufficient to assess human carcinogenic potential" based
on these mouse liver tumors.[5] The overall consensus is that buprofezin is unlikely to pose a
carcinogenic risk to humans.[1]

Reproductive and Developmental Toxicity

Buprofezin has been evaluated for its effects on reproduction and development in multi-
generational and teratology studies.

Table 4: Reproductive and Developmental Toxicity NOAELSs

Study Type Species Endpoint NOAEL Citation(s)
2-Generation Parental 6.46 mgl/kg
. Rat . [1]
Reproduction Toxicity bw/day
) Offspring Toxicity
2-Generation 6.46 mg/kg
) Rat (Reduced pup [1]
Reproduction ] ] bw/day
weight gain)
. ) 66.0 mg/kg
2-Generation Reproductive )
] Rat bw/day (Highest [1]
Reproduction Effects
dose tested)
Developmental o
o Rat Maternal Toxicity =~ 50 mg/kg bw/day  [6]
Toxicity
Developmental Embryo/Fetal 200 mg/kg
o Rat o [1]
Toxicity Toxicity bw/day
Developmental ) o
Rabbit Maternal Toxicity =~ 50 mg/kg bw/day  [6]

Toxicity
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| Developmental Toxicity | Rabbit | Embryo/Fetal Toxicity | 50 mg/kg bw/day |[1] |

No effects on male or female fertility or overall reproductive performance have been observed.
[1] Buprofezin did not show any teratogenic potential in either rats or rabbits.[6] Evidence
suggests that young animals may be more sensitive, with reduced pup body weight being the
critical effect in offspring.[1][3]

Neurotoxicity

The majority of evidence indicates that buprofezin does not have the potential to induce
neurotoxicity in mammals.[4][8] A 13-week dietary neurotoxicity study in rats found no
treatment-related gross or histopathological changes in the central or peripheral nervous
systems.[3] However, one study has suggested that acute high-dose exposure could induce
some neurobehavioral effects in rats.[8]

Human Health Risk Assessment

Regulatory agencies establish health-based guidance values to protect human populations
from potential adverse effects.

Table 5: Human Health Guidance Values for Buprofezin

Basis
o (Critical Safety L
Value Definition Value Citation(s)
Study & Factor

Endpoint)

2-year rat
study;
NOAEL of

0.9 mg/k
0-0.009 9xa

Acceptable bwi/day
ADI . mgl/kg 100 [1][2]1[7]
Daily Intake based on
bw/day .
thyroid F-
cell

hypertroph
y
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| ARfD | Acute Reference Dose | 0.5 mg/kg bw | 13-week dog study | 100 |[1][7] |

Medical surveillance of workers in a plant producing buprofezin has not revealed any
compound-related adverse health effects.[1]

Experimental Protocols
Key Study Protocol: 2-Year Chronic
Toxicity/Carcinogenicity Study in Rats

This type of study is critical for determining the NOAEL used to establish the ADI.

Test System: Sprague-Dawley rats (e.g., 50/sex/dose group).

o Administration: Buprofezin administered in the diet at various concentrations (e.g., 0, 20,
200, 2000 ppm).

e Duration: 24 months (2 years).

o Observations (In-life): Daily clinical observations for signs of toxicity, weekly measurements
of body weight and food consumption, and periodic ophthalmoscopic examinations.

 Clinical Pathology: Blood and urine samples collected at multiple intervals (e.g., 6, 12, 18,
and 24 months) for hematology and clinical chemistry analysis.

o Terminal Procedures: At 24 months, all surviving animals are euthanized. A full necropsy is
performed, and organ weights (e.qg., liver, kidneys, thyroid) are recorded.

» Histopathology: A comprehensive set of tissues from all animals in the control and high-dose
groups is examined microscopically. Target organs (liver, thyroid) are examined in all dose
groups.

o Endpoint Determination: The highest dose at which no statistically or biologically significant
adverse effects are observed is determined as the NOAEL.
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Caption: Generalized workflow for a 2-year chronic toxicity study in rodents.

Conclusion

The toxicological profile of buprofezin in mammalian systems is well-characterized. It

possesses low acute toxicity and is rapidly metabolized and excreted without significant
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bioaccumulation. The primary target organs upon repeated exposure are the liver and thyroid,
with effects such as cellular hypertrophy occurring at doses well above expected human
exposure levels. While there is some equivocal evidence for genotoxicity in vivo, the weight of
evidence suggests buprofezin is not genotoxic. It is not considered carcinogenic or a
reproductive toxicant. The established human health guidance values, such as the ADI of 0.009
mg/kg bw/day, are based on comprehensive long-term animal studies and are considered
protective of public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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